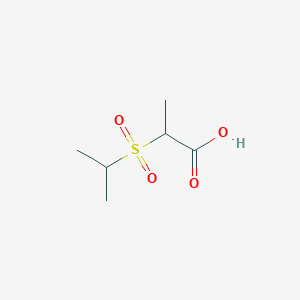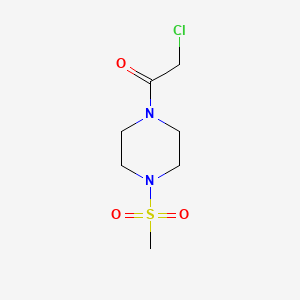![molecular formula C13H18ClNO B3372199 2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide CAS No. 879319-26-3](/img/structure/B3372199.png)
2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Conformations and Supramolecular Assembly
Research into halogenated N,2-diarylacetamides, which are structurally similar to 2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide, has revealed interesting insights into their molecular conformations and supramolecular assembly mechanisms. These studies focus on understanding how these compounds interact with each other through hydrogen bonding and π-π interactions, which are crucial for designing materials with specific properties (Nayak et al., 2014).
Antiviral and Antiapoptotic Effects
Derivatives of this compound have been synthesized and evaluated for their therapeutic efficacy in treating diseases like Japanese encephalitis. One such derivative showed significant antiviral and antiapoptotic effects in vitro, reducing viral load and increasing survival rates in infected mice, highlighting its potential as a therapeutic agent (Ghosh et al., 2008).
Comparative Metabolism Studies
The metabolism of chloroacetamide herbicides and their derivatives, including those structurally related to this compound, has been compared in human and rat liver microsomes. These studies aim to understand the metabolic pathways and potential toxicological implications of these compounds, contributing to safer agricultural practices and herbicide development (Coleman et al., 2000).
Spectroscopic and Quantum Chemical Investigations
The structural, vibrational, and quantum chemical characteristics of N-aryl-2,2-dichloroacetamides, similar to the compound , have been explored through spectroscopic methods and computational chemistry. These investigations provide insights into the steric effects of different substituents on the amide group, which is valuable for designing new compounds with desired chemical properties (Arjunan et al., 2009).
Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which share a core structure with this compound, has shown promising anticonvulsant activity. These studies are crucial for developing new therapeutic agents to manage seizure disorders (Soyer et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-8-15(13(16)9-14)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHLNJCBIUGVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)
![N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide](/img/structure/B3372154.png)



![3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3372173.png)


![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide](/img/structure/B3372192.png)
![Acetic acid, [[(2-bromophenyl)methyl]thio]-](/img/structure/B3372195.png)
![2-Chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B3372204.png)

